Cas no 65192-70-3 (3-amino-4-sulfanylbenzene-1-sulfonamide)
3-amino-4-sulfanylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, 3-amino-4-mercapto-
- 3-amino-4-sulfanylbenzene-1-sulfonamide
- 65192-70-3
- 3-amino-4-sulfanylbenzenesulfonamide
- EN300-55801
- SCHEMBL14185966
-
- Inchi: 1S/C6H8N2O2S2/c7-5-3-4(12(8,9)10)1-2-6(5)11/h1-3,11H,7H2,(H2,8,9,10)
- InChI Key: DJGRGJCBWPRBPI-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=CC=C(S)C(N)=C1
Computed Properties
- Exact Mass: 204.00271985Da
- Monoisotopic Mass: 204.00271985Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 95.6Ų
3-amino-4-sulfanylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A638958-10mg |
3-amino-4-sulfanylbenzene-1-sulfonamide |
65192-70-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A638958-50mg |
3-amino-4-sulfanylbenzene-1-sulfonamide |
65192-70-3 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | A638958-100mg |
3-amino-4-sulfanylbenzene-1-sulfonamide |
65192-70-3 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-55801-0.05g |
3-amino-4-sulfanylbenzene-1-sulfonamide |
65192-70-3 | 0.05g |
$285.0 | 2023-02-10 | ||
| Enamine | EN300-55801-0.1g |
3-amino-4-sulfanylbenzene-1-sulfonamide |
65192-70-3 | 0.1g |
$426.0 | 2023-02-10 | ||
| Enamine | EN300-55801-0.25g |
3-amino-4-sulfanylbenzene-1-sulfonamide |
65192-70-3 | 0.25g |
$607.0 | 2023-02-10 | ||
| Enamine | EN300-55801-0.5g |
3-amino-4-sulfanylbenzene-1-sulfonamide |
65192-70-3 | 0.5g |
$958.0 | 2023-02-10 | ||
| Enamine | EN300-55801-1.0g |
3-amino-4-sulfanylbenzene-1-sulfonamide |
65192-70-3 | 1.0g |
$1229.0 | 2023-02-10 | ||
| Enamine | EN300-55801-2.5g |
3-amino-4-sulfanylbenzene-1-sulfonamide |
65192-70-3 | 2.5g |
$2408.0 | 2023-02-10 | ||
| Enamine | EN300-55801-5.0g |
3-amino-4-sulfanylbenzene-1-sulfonamide |
65192-70-3 | 5.0g |
$3562.0 | 2023-02-10 |
3-amino-4-sulfanylbenzene-1-sulfonamide Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-amino-4-sulfanylbenzene-1-sulfonamide
Comprehensive Guide to Benzenesulfonamide, 3-amino-4-mercapto- (CAS No. 65192-70-3): Properties, Applications, and Market Insights
Benzenesulfonamide, 3-amino-4-mercapto- (CAS No. 65192-70-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, chemical synthesis, and material science. This compound, characterized by its unique sulfonamide and mercapto functional groups, plays a pivotal role in the development of advanced chemical intermediates. Researchers and industry professionals frequently search for 3-amino-4-mercaptobenzenesulfonamide due to its versatile applications and potential in innovative solutions.
The molecular structure of Benzenesulfonamide, 3-amino-4-mercapto- includes a benzene ring substituted with a sulfonamide group at position 1, an amino group at position 3, and a mercapto group at position 4. This configuration imparts distinct chemical properties, making it valuable for drug discovery and bioconjugation techniques. With the increasing demand for sulfur-containing compounds in medicinal chemistry, this compound has become a focal point for studies aimed at developing new therapeutic agents.
One of the most prominent applications of 65192-70-3 is in the synthesis of enzyme inhibitors and biomolecular probes. Its mercapto group allows for selective binding to metal ions and proteins, which is crucial in designing targeted therapies. Recent trends in personalized medicine and cancer research have further amplified interest in this compound, as scientists explore its potential in chemo-sensitization and bioimaging applications.
From an industrial perspective, Benzenesulfonamide, 3-amino-4-mercapto- is utilized in the production of high-performance polymers and corrosion inhibitors. Its ability to form stable complexes with metals makes it an excellent candidate for surface modification and protective coatings. Companies specializing in advanced materials are increasingly incorporating this compound into their formulations to enhance durability and performance.
The market for 3-amino-4-mercaptobenzenesulfonamide is expanding, driven by advancements in green chemistry and sustainable synthesis methods. Environmental regulations and the push for eco-friendly chemicals have led to innovations in the production processes of this compound, minimizing waste and energy consumption. As a result, suppliers are now offering high-purity grades of 65192-70-3 to meet the stringent requirements of research and industrial applications.
In conclusion, Benzenesulfonamide, 3-amino-4-mercapto- (CAS No. 65192-70-3) stands out as a multifaceted compound with broad utility across multiple sectors. Its unique chemical properties, combined with the growing emphasis on sustainable development and innovative healthcare solutions, ensure its continued relevance in scientific and industrial communities. Whether you are a researcher exploring new drug candidates or an engineer developing next-generation materials, this compound offers unparalleled opportunities for innovation.
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